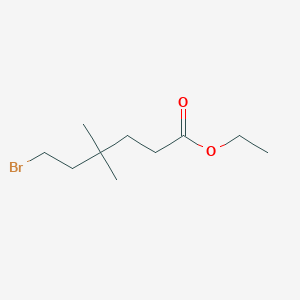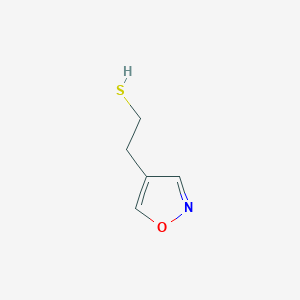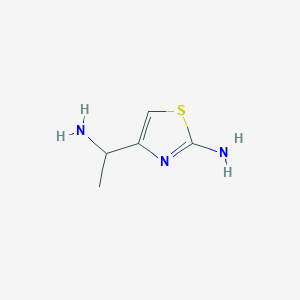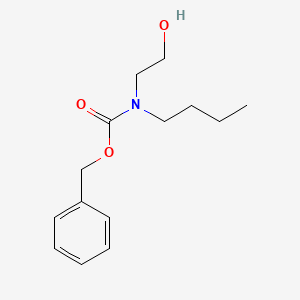
Benzyl butyl(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl butyl(2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a benzyl group, a butyl group, and a 2-hydroxyethyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl butyl(2-hydroxyethyl)carbamate typically involves the reaction of benzyl chloroformate with butylamine and 2-hydroxyethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl butyl(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzyl butyl(2-oxoethyl)carbamate.
Reduction: Formation of benzyl butyl(2-aminoethyl)carbamate.
Substitution: Formation of various substituted benzyl butyl(2-hydroxyethyl)carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl butyl(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzyl butyl(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar structure but lacks the butyl and 2-hydroxyethyl groups.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a tert-butyl group instead of a benzyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl butyl(2-hydroxyethyl)carbamate is unique due to the combination of its benzyl, butyl, and 2-hydroxyethyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other carbamates.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
benzyl N-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-2-3-9-15(10-11-16)14(17)18-12-13-7-5-4-6-8-13/h4-8,16H,2-3,9-12H2,1H3 |
InChI-Schlüssel |
KECKCJIXSBPQGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


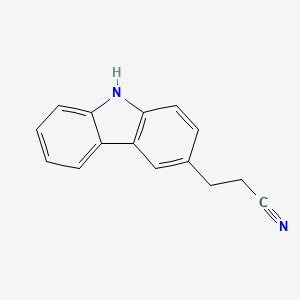
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide](/img/structure/B13502072.png)
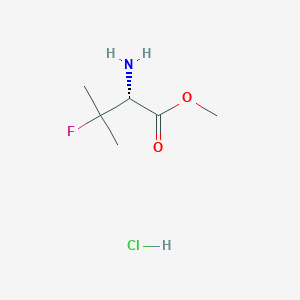

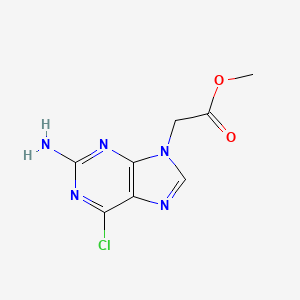
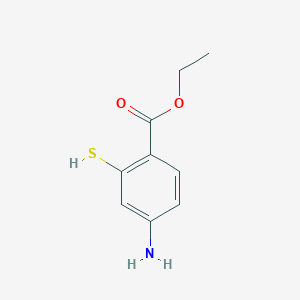
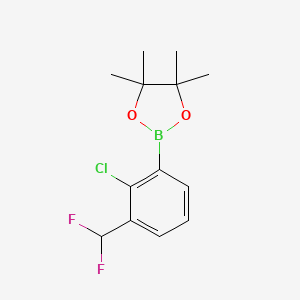
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)


![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
